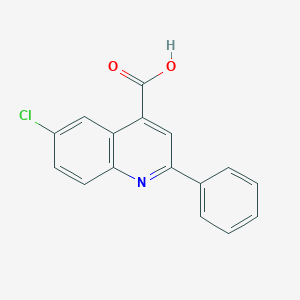

6-Chloro-2-phenylquinoline-4-carboxylic acid

Descripción general

Descripción

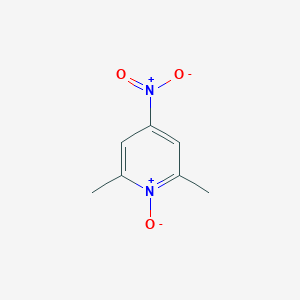

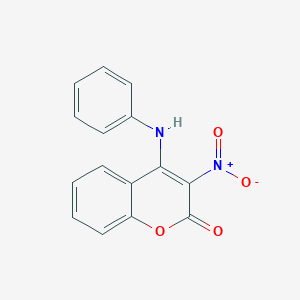

6-Chloro-2-phenylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H10ClNO2 . It has a molecular weight of 283.71 g/mol .

Molecular Structure Analysis

The InChI code for 6-Chloro-2-phenylquinoline-4-carboxylic acid is1S/C16H10ClNO2/c17-11-6-7-14-12 (8-11)13 (16 (19)20)9-15 (18-14)10-4-2-1-3-5-10/h1-9H, (H,19,20) . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

6-Chloro-2-phenylquinoline-4-carboxylic acid is a solid at room temperature .Aplicaciones Científicas De Investigación

Novel Synthesis Methods : A study describes a novel synthesis method for producing 3-chloro and 3-bromo-2-phenylquinoline-4-carboxylic acids, which are structurally similar to 6-Chloro-2-phenylquinoline-4-carboxylic acid, demonstrating advancements in synthetic techniques (Raveglia et al., 1997).

Antimicrobial Properties : A research paper highlights the synthesis of 2-phenylquinoline-4-carboxylic acid derivatives and their significant in vitro antimicrobial activity against a broad spectrum of microorganisms, indicating potential applications in developing new antimicrobial agents (Bhatt & Agrawal, 2010).

Coordination Chemistry and Fluorescence : Studies have explored the synthesis of cadmium complexes using 2-phenylquinoline-4-carboxylic acid and its derivatives, leading to compounds with interesting structural features and fluorescence properties, which could be relevant in materials science (Zha, Li, & Bing, 2011).

Marine Drugs and Antitumor Properties : Research on 4H-Chromene-2-carboxylic acid esters, related to 6-Chloro-2-phenylquinoline-4-carboxylic acid, suggests their potential use in studying the structural-activity relationship of antitumor antibiotics derived from marine sources (Li et al., 2013).

Antitubercular Activity : A series of compounds synthesized from a derivative of 6-Chloro-2-phenylquinoline-4-carboxylic acid showed promising antitubercular activity, indicating potential applications in tuberculosis treatment (Marvadi et al., 2020).

Cytotoxic Evaluation for Cancer Treatment : Certain derivatives of 2-phenylquinoline, closely related to 6-Chloro-2-phenylquinoline-4-carboxylic acid, have been evaluated for their cytotoxic effects on cancer cells, suggesting their potential in cancer therapy (Zhao et al., 2005).

Antioxidant and Anti-Diabetic Agents : Novel chloroquinoline derivatives, including those related to 6-Chloro-2-phenylquinoline-4-carboxylic acid, have shown promising antioxidant activity and potential as anti-diabetic agents (Murugavel et al., 2017).

Antimalarial and Antileishmanial Activities : Substituted 2-phenylquinoline-4-carboxylic acids, analogous to 6-Chloro-2-phenylquinoline-4-carboxylic acid, have demonstrated potential antiparasitic activities, particularly against malaria and leishmaniasis (Muscia et al., 2008).

Safety And Hazards

Propiedades

IUPAC Name |

6-chloro-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO2/c17-11-6-7-14-12(8-11)13(16(19)20)9-15(18-14)10-4-2-1-3-5-10/h1-9H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNVKXDNFUTEFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20285519 | |

| Record name | 6-chloro-2-phenylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-phenylquinoline-4-carboxylic acid | |

CAS RN |

6633-62-1 | |

| Record name | NSC42124 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-2-phenylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan](/img/structure/B186930.png)

![2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B186936.png)

![2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide](/img/structure/B186941.png)